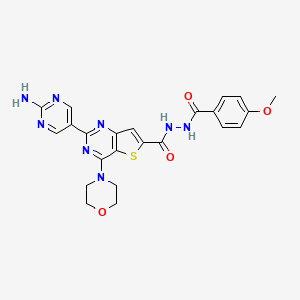
PI3K/mTOR Inhibitor-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PI3K/mTOR Inhibitor-8 is a dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of these pathways is often associated with various cancers, making this compound a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/mTOR Inhibitor-8 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s inhibitory activity. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
PI3K/mTOR Inhibitor-8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of inhibitory activity and selectivity towards PI3K and mTOR pathways .
Applications De Recherche Scientifique
PI3K/mTOR Inhibitor-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathway and its role in cellular processes.
Biology: Investigated for its effects on cell growth, proliferation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers characterized by dysregulated PI3K/mTOR signaling
Industry: Utilized in the development of new cancer therapies and drug formulations.
Mécanisme D'action
PI3K/mTOR Inhibitor-8 exerts its effects by simultaneously inhibiting the activity of PI3K and mTOR enzymes. This dual inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell growth, proliferation, and survival. The compound targets the ATP-binding sites of both PI3K and mTOR, preventing their activation and downstream signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
GDC-0941: A selective PI3K inhibitor with similar inhibitory activity.
VS-5584: A dual PI3K/mTOR inhibitor with comparable potency.
Idelalisib: A PI3K delta-specific inhibitor used in cancer therapy.
Uniqueness
PI3K/mTOR Inhibitor-8 stands out due to its dual inhibitory action on both PI3K and mTOR pathways, offering a broader spectrum of activity compared to single-target inhibitors. This dual inhibition can potentially overcome resistance mechanisms that limit the efficacy of single-target inhibitors .
Propriétés
Formule moléculaire |
C23H22N8O4S |
|---|---|
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
2-(2-aminopyrimidin-5-yl)-N'-(4-methoxybenzoyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbohydrazide |
InChI |
InChI=1S/C23H22N8O4S/c1-34-15-4-2-13(3-5-15)21(32)29-30-22(33)17-10-16-18(36-17)20(31-6-8-35-9-7-31)28-19(27-16)14-11-25-23(24)26-12-14/h2-5,10-12H,6-9H2,1H3,(H,29,32)(H,30,33)(H2,24,25,26) |
Clé InChI |
AIGSGJXYLHDMBA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)C(=NC(=N3)C4=CN=C(N=C4)N)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



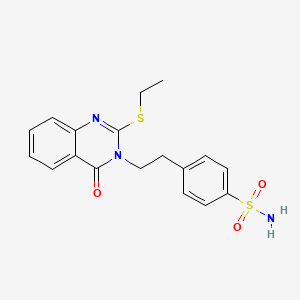

![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)
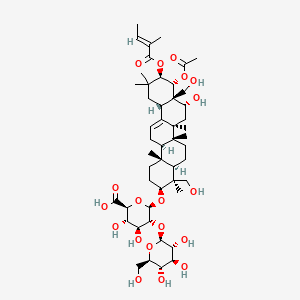
![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)
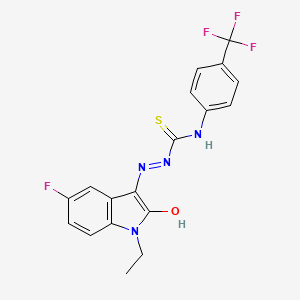
![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)
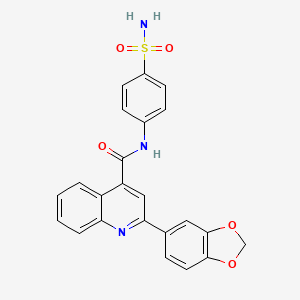
![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)


![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)
